1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14761295
InChI: InChI=1S/C24H24N2O5/c1-30-21-8-7-16(13-22(21)31-2)20-14-18(17-5-3-4-6-19(17)25-20)23(27)26-11-9-15(10-12-26)24(28)29/h3-8,13-15H,9-12H2,1-2H3,(H,28,29)
SMILES:
Molecular Formula: C24H24N2O5
Molecular Weight: 420.5 g/mol

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC14761295

Molecular Formula: C24H24N2O5

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid -

Specification

Molecular Formula C24H24N2O5
Molecular Weight 420.5 g/mol
IUPAC Name 1-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C24H24N2O5/c1-30-21-8-7-16(13-22(21)31-2)20-14-18(17-5-3-4-6-19(17)25-20)23(27)26-11-9-15(10-12-26)24(28)29/h3-8,13-15H,9-12H2,1-2H3,(H,28,29)
Standard InChI Key DOXOKZVQZZPGMF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)C(=O)O)OC

Introduction

1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that integrates multiple heterocyclic structures, specifically a quinoline moiety linked to a piperidine ring. This compound is noteworthy in medicinal chemistry due to its potential pharmacological applications. The presence of functional groups such as methoxy and carboxylic acid enhances its reactivity and biological activity, making it a subject of interest for further research.

Synthesis

The synthesis of 1-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}piperidine-4-carboxylic acid typically involves several synthetic routes. Common methods include multi-step organic reactions that require careful optimization of conditions such as temperature, solvent choice, and reaction time to enhance yield and purity during synthesis.

Synthesis Steps Overview

  • Starting Materials: Typically involve quinoline and piperidine derivatives.

  • Reaction Conditions: Involves the use of specific reagents and catalysts to form the desired compound.

  • Purification: Often requires recrystallization or chromatography to achieve high purity.

Potential Applications

This compound has several potential applications in medicinal chemistry and pharmacology, primarily due to its unique structural components. The quinoline and piperidine moieties are known for their roles in various biological functions, including potential interactions with specific receptors or enzymes.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential for drug development targeting specific biological pathways
PharmacologyStudies on binding affinity to receptors or enzymes

Future Research Directions

  • Pharmacokinetic Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted.

  • Pharmacodynamic Studies: Investigating its effects on biological systems and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator